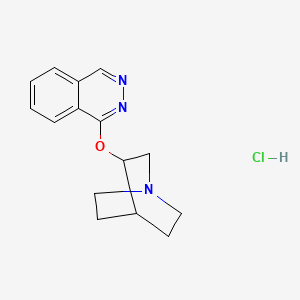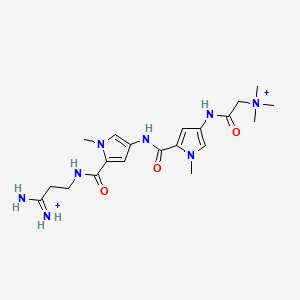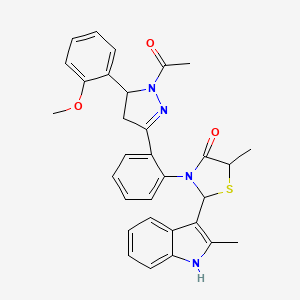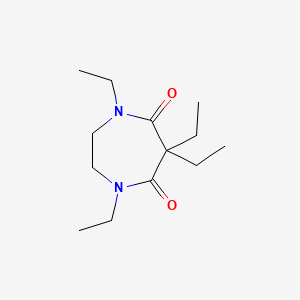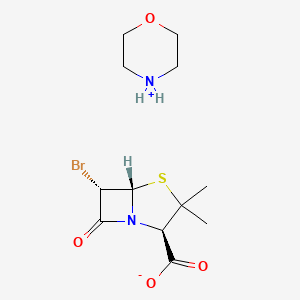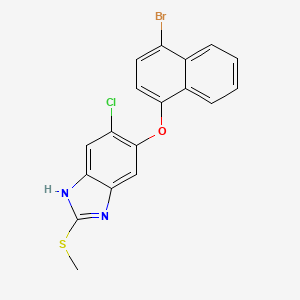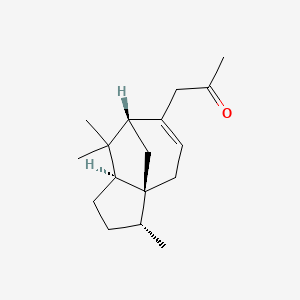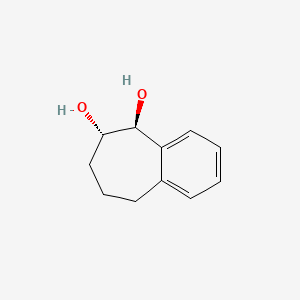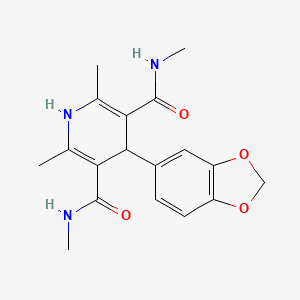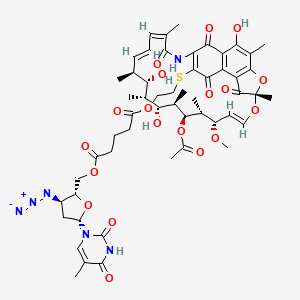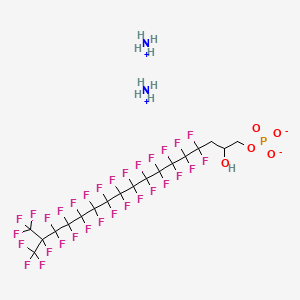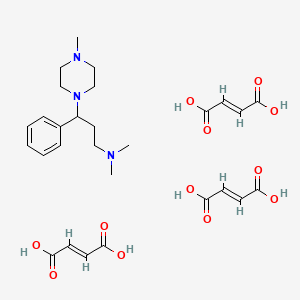
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (E)-but-2-ènedioïque ; N,N-diméthyl-3-(4-méthylpipérazin-1-yl)-3-phénylpropan-1-amine est un composé organique complexe qui présente à la fois un acide dicarboxylique insaturé et une amine substituée.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (E)-but-2-ènedioïque ; N,N-diméthyl-3-(4-méthylpipérazin-1-yl)-3-phénylpropan-1-amine implique généralement plusieurs étapes :
Formation de l’acide (E)-but-2-ènedioïque : Elle peut être obtenue par oxydation de l’acide maléique ou de l’anhydride maléique.
Synthèse de la N,N-diméthyl-3-(4-méthylpipérazin-1-yl)-3-phénylpropan-1-amine : Cette étape implique la réaction de la N,N-diméthyl-3-phénylpropan-1-amine avec la 4-méthylpipérazine dans des conditions appropriées.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de catalyseurs, de températures de réaction optimisées et de pressions.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes amine et phényle.
Réduction : Les réactions de réduction peuvent cibler la double liaison dans la partie acide (E)-but-2-ènedioïque.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Hydrogénation utilisant du palladium sur charbon ou de l’hydrure de lithium et d’aluminium.
Substitution : Les halogénoalcanes ou les chlorures d’acyle en présence d’une base.
Principaux produits
Oxydation : Les produits peuvent inclure des acides carboxyliques ou des cétones.
Réduction : Acides dicarboxyliques ou amines saturés.
Substitution : Diverses amines ou amides substituées.
Applications De Recherche Scientifique
Chimie
Catalyse : Le composé peut servir de ligand dans des réactions catalytiques.
Science des matériaux : Utilisation potentielle dans la synthèse de polymères ou de matériaux avancés.
Biologie
Études biochimiques : Utilisé comme sonde pour étudier les interactions enzymatiques ou la liaison aux récepteurs.
Médecine
Industrie
Fabrication chimique : Utilisé comme intermédiaire dans la synthèse d’autres molécules complexes.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de son application spécifique. En chimie médicinale, il pourrait interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, modifiant ainsi leur activité. Les cibles moléculaires et les voies impliquées seraient spécifiques au système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-diméthyl-3-phénylpropan-1-amine : Elle ne présente pas le cycle pipérazine ni la partie acide (E)-but-2-ènedioïque.
4-méthylpipérazine : Elle contient le cycle pipérazine, mais elle ne présente pas les composants phényle et acide (E)-but-2-ènedioïque.
Unicité
L’acide (E)-but-2-ènedioïque ; N,N-diméthyl-3-(4-méthylpipérazin-1-yl)-3-phénylpropan-1-amine est unique en raison de sa combinaison de groupes fonctionnels, qui peuvent conférer une réactivité chimique spécifique et une activité biologique non observées dans les analogues plus simples.
Propriétés
Numéro CAS |
81402-36-0 |
|---|---|
Formule moléculaire |
C28H39N3O12 |
Poids moléculaire |
609.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H27N3.3C4H4O4/c1-17(2)10-9-16(15-7-5-4-6-8-15)19-13-11-18(3)12-14-19;3*5-3(6)1-2-4(7)8/h4-8,16H,9-14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
Clé InChI |
XVSKFTGEDVVSQO-LDFLFNBESA-N |
SMILES isomérique |
CN1CCN(CC1)C(C2=CC=CC=C2)CCN(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)C(CCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


